3-iodo-N-(2-phenylphenyl)benzamide
Description
3-Iodo-N-(2-phenylphenyl)benzamide is a halogenated benzamide derivative characterized by an iodine substituent at the 3-position of the benzoyl ring and an N-bound 2-biphenyl group. This compound is synthesized via coupling reactions, typically involving 3-iodobenzoic acid and 2-(phenylethynyl)aniline under gold(I) catalysis, yielding a product with a melting point of 143–145°C and distinct IR absorption bands at 3285 cm⁻¹ (N–H stretch) and 1728 cm⁻¹ (C=O stretch) .
Properties
IUPAC Name |
3-iodo-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-10-6-9-15(13-16)19(22)21-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYBXSNXHBJKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(2-phenylphenyl)benzamide typically involves the iodination of a benzamide precursor. One common method starts with 2-iodobenzoic acid, which undergoes a series of reactions to form the desired product. The general steps include:
Amidation: The formation of the amide bond by reacting the iodinated benzamide with an appropriate amine.
The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of 3-iodo-N-(2-phenylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(2-phenylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-iodo-N-(2-phenylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-phenylphenyl)benzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
A. 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide (Compound III in )
- Structural Differences : The trifluoromethyl (CF₃) group at the 2-position of the phenyl ring replaces the biphenyl moiety in the target compound.
- Crystallography : Exhibits halogen bonding (C–I···O) and hydrogen bonding (N–H···O), forming a 2D network. In contrast, the biphenyl group in 3-iodo-N-(2-phenylphenyl)benzamide likely induces steric hindrance, reducing crystal packing efficiency .
C. 2-Bromo-N-(3-fluorophenyl)benzamide ()
- Substituent Position : Bromine at the 2-position and fluorine at the meta-position create distinct electronic effects.
- Reactivity : Bromine’s lower electronegativity compared to iodine may reduce electrophilic substitution rates.
Benzamides with Bulky Aromatic Groups
A. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, )
- Structural Features : A dimethoxyphenethyl group replaces the biphenyl moiety.
- Bioactivity : Rip-B and related compounds show antimicrobial activity, suggesting that bulky aromatic groups enhance membrane interaction. However, the iodine in the target compound may confer additional halogen-bonding interactions with biological targets .
B. 3-(Benzoylamino)-N-(3-chloro-2-methylphenyl)benzamide ()
- Dual Benzoyl Groups : This compound has two benzamide units, increasing rigidity. In contrast, the target compound’s biphenyl group introduces conformational flexibility.
- Thermal Stability : Higher melting points (exact data unavailable) are expected due to extended π-stacking .
Benzimidazole and Thiazole Hybrids
Research Implications
- Electronic Effects : Iodine’s polarizable nature enhances intermolecular interactions compared to lighter halogens, as seen in catalytic applications ().
- Steric Considerations : The biphenyl group in the target compound may limit solubility but improve selectivity in target binding.
- Synthetic Challenges : Gold(I) catalysis () offers moderate yields (32–73%), suggesting room for optimization via alternative catalysts or conditions.
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